molecular formula C27H32N4O B10857987 Skp2 inhibitor 2

Skp2 inhibitor 2

Cat. No.: B10857987
M. Wt: 428.6 g/mol
InChI Key: GCCXPXBVXWVREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Skp2 inhibitor 2 is a small-molecule compound designed to inhibit the activity of S-phase kinase-associated protein 2 (Skp2). Skp2 is a member of the F-box family of proteins and functions as a substrate-specific adaptor in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. It plays a crucial role in the ubiquitination and subsequent proteasomal degradation of various proteins, including tumor suppressors such as p27 and p21. Overexpression of Skp2 has been observed in numerous human cancers, making it a promising target for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Skp2 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the reproducibility and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Skp2 inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Scientific Research Applications

Skp2 inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

Skp2 inhibitor 2 exerts its effects by binding to the Skp2 protein and inhibiting its interaction with Skp1 in the Skp1-CUL1-ROC1-F-box E3 ubiquitin ligase complex. This inhibition prevents the ubiquitination and subsequent degradation of tumor suppressor proteins such as p27 and p21, leading to their accumulation and induction of cell cycle arrest and apoptosis. The compound also affects other molecular targets and pathways, including the Akt signaling pathway and the regulation of autophagy .

Comparison with Similar Compounds

    SZL-P1-41: Blocks the interaction between Skp2 and Skp1, leading to the accumulation of p27 and cell cycle arrest.

    Curcumin: A natural compound that decreases Skp2 expression levels in multiple cancer types.

    Quercetin: Downregulates Skp2 expression, promoting cell cycle arrest in breast cancer cells.

    Rottlerin: Suppresses Skp2 in breast and pancreatic cancer cells.

Uniqueness: Skp2 inhibitor 2 is unique in its specific binding affinity and inhibitory effect on the Skp2 protein, making it a highly selective and potent inhibitor. Its ability to induce cell cycle arrest and apoptosis through multiple pathways, including the inhibition of Skp2-mediated ubiquitination and the regulation of autophagy, sets it apart from other similar compounds .

Properties

Molecular Formula

C27H32N4O

Molecular Weight

428.6 g/mol

IUPAC Name

N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32)

InChI Key

GCCXPXBVXWVREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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